molecular formula C8H14N2O B1376057 1-Cyclopropyl-1,4-diazepan-5-one CAS No. 30858-70-9

1-Cyclopropyl-1,4-diazepan-5-one

Cat. No.: B1376057
CAS No.: 30858-70-9
M. Wt: 154.21 g/mol
InChI Key: SERFALWWEPVOSQ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1,4-diazepan-5-one” is a cyclic amide compound. It has a molecular weight of 154.21 g/mol . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14N2O/c11-8-3-5-10 (6-4-9-8)7-1-2-7/h7H,1-6H2, (H,9,11) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a density of 1.1±0.1 g/cm3 . The boiling point information is not available .

Scientific Research Applications

Optimization for Treatment of Type 2 Diabetes
1-Cyclopropyl-1,4-diazepan-5-one derivatives have been studied for their potential in the treatment of type 2 diabetes. N-acyl-1,4-diazepan-2-one, a structurally similar compound, has been identified as a novel pharmacophore for potent and selective DPP-4 inhibitors. Modifications on the seven-membered ring of this compound have led to the creation of potent, selective, and orally bioavailable DPP-4 inhibitors, which hold promise for diabetes treatment (Liang et al., 2007).

Structural and Docking Studies
Studies involving 1,4-Diazepine derivatives, closely related to this compound, have showcased their wide range of therapeutic applications. These compounds are noted for their biological and medicinal properties, including antimicrobial, anti-HIV, and anticancer activities. Structural analyses reveal diverse conformations, and docking studies suggest that these compounds can inhibit at the active site of target proteins, indicating their potential utility as drug molecules (Velusamy et al., 2015).

Design and Biological Activities in Antidepressants
1-Aryl-1,4-diazepan-2-one derivatives have been explored as novel triple reuptake inhibitors, with the potential to enhance levels of neurotransmitters like norepinephrine, dopamine, and serotonin in the prefrontal cortex. This class of compounds shows significant antidepressant-like activity and an excellent ADME-Tox profile, suggesting their potential in treating mood disorders (Honda et al., 2014).

Microwave-Assisted Synthesis and Catalytic Reduction
Research has described an efficient approach to access 1,4-diazepane derivatives, including 1,4-diazepin-5-ones, through microwave-assisted synthesis. This method offers a rapid and high-yield production of these compounds, which can undergo catalytic reduction to form 1,4-diazepan-5-ones and 1,4-diazepanes, showcasing their versatility and potential in various chemical synthesis applications (Wlodarczyk et al., 2007).

Safety and Hazards

The safety information for “1-Cyclopropyl-1,4-diazepan-5-one” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-cyclopropyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-5-10(6-4-9-8)7-1-2-7/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERFALWWEPVOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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